4-Iodo-2-nitroaniline
Overview
Description
4-Iodo-2-nitroaniline, also known as 4-Iodo-2-nitrophenylamine, is a chemical compound with the empirical formula C6H5IN2O2 . It has a molecular weight of 264.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring (benzene) with an iodine atom and a nitro group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Scientific Research Applications
Crystal Structural Characterization and Transformations : The crystal polymorphs of compounds similar to 4-Iodo-2-nitroaniline, like 2-Iodo-4-nitroaniline, have been fully characterized, revealing triclinic, orthorhombic, and monoclinic forms. These studies include observations of solvent-mediated transformations and data from in situ laser probes, suggesting applications in crystallography and material science (Kelly et al., 2010).
Interplay of Molecular Interactions : Research has also focused on the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in isomeric forms of iodo-nitroanilines. Such studies are crucial for understanding the molecular structure and potential applications in materials science and chemistry (Garden et al., 2002).
Selective Growth of Polymorphs on Templates : Research shows that the less stable orthorhombic phase of 2-Iodo-4-nitroaniline can be selectively grown on self-assembled monolayer templates. This has implications in the controlled growth of specific crystal structures for various applications (Hiremath et al., 2004).
Use in Dye Manufacturing : this compound and similar compounds have been used in the preparation of disperse dyes, contributing to the development of dyes with specific color, dyeing, and fastness properties. This suggests its application in textile and dye manufacturing industries (Peters & Soboyejo, 2008).
High- and Low-Temperature Phases : Studies on isostructural compounds like 4-Iodo-3-nitroaniline have explored their high- and low-temperature phases. This research can inform applications in materials science, especially in understanding temperature-dependent structural changes (Fábry et al., 2014).
Wastewater Treatment : The enhanced treatment of nitroaniline-containing wastewater has been achieved using technologies like membrane-aerated biofilm reactors. This highlights potential applications in environmental engineering and pollution control (Mei et al., 2020).
Photolabeling in Biological Studies : this compound has been used in the development of systems for radioactive labeling of compounds of biological interest, indicating its potential application in biochemistry and molecular biology (Tejedor & Ballesta, 1983).
Safety and Hazards
4-Iodo-2-nitroaniline may pose certain hazards. For instance, it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment when handling this compound .
Properties
IUPAC Name |
4-iodo-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCRSYXVWPPBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463820 | |
Record name | 4-Iodo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-72-9 | |
Record name | 4-Iodo-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20691-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 4-Iodo-2-nitroaniline influence its crystal packing?
A: In this compound, the presence of two independent molecules in the crystal structure leads to distinct hydrogen bonding patterns. [] Each independent molecule forms hydrogen-bonded chains through N-H...O interactions. These chains are further interconnected by two-centre iodo...nitro interactions, resulting in the formation of two distinct sheets within the crystal lattice. Interestingly, unlike its isomer 2-iodo-5-nitroaniline, this compound does not exhibit aromatic pi...pi stacking interactions. [] This difference in packing arrangement highlights the significant role of substituent position in influencing intermolecular interactions and ultimately crystal structure.
Q2: Are there other known iodo-nitroaniline compounds with similar structural features and intermolecular interactions?
A: Yes, the provided research also explores 2-iodo-5-nitroaniline and 2,4-diiodo-3-nitroaniline. [] 2-Iodo-5-nitroaniline displays N-H...O hydrogen bonds forming dimers and chains through iodo...nitro interactions, further stabilized by pi...pi stacking. [] On the other hand, 2,4-diiodo-3-nitroaniline utilizes N-H...O hydrogen bonds and two distinct iodo...nitro interactions to create a 3D framework reinforced by pi...pi stacking. [] These examples showcase how subtle variations in the position of iodine and nitro groups within the aniline scaffold can significantly impact the types and strengths of intermolecular forces, ultimately dictating the crystal packing arrangements.
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